BenchChemオンラインストアへようこそ!

Atosiban (free acid) Trifluoroacetate

Peptide chemistry Salt form selection Solubility-driven assay design

Atosiban (free acid) Trifluoroacetate (CAS 168102-69-0) is the trifluoroacetate (TFA) salt of the C-terminal free acid form of atosiban, a synthetic nonapeptide desamino-oxytocin analogue. The compound carries a free carboxyl terminus (–Gly-OH) as opposed to the C-terminal amide (–Gly-NH₂) present in the clinically utilized atosiban acetate formulation.

Molecular Formula C45H67F3N10O15S2
Molecular Weight 1109.2 g/mol
CAS No. 168102-69-0
Cat. No. B6295689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtosiban (free acid) Trifluoroacetate
CAS168102-69-0
Molecular FormulaC45H67F3N10O15S2
Molecular Weight1109.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)O)CC(=O)N)C(C)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C43H66N10O13S2.C2HF3O2/c1-5-23(3)35-41(63)52-36(24(4)54)42(64)49-29(20-32(45)55)38(60)50-30(43(65)53-17-8-10-31(53)40(62)48-27(9-7-16-44)37(59)46-21-34(57)58)22-68-67-18-15-33(56)47-28(39(61)51-35)19-25-11-13-26(14-12-25)66-6-2;3-2(4,5)1(6)7/h11-14,23-24,27-31,35-36,54H,5-10,15-22,44H2,1-4H3,(H2,45,55)(H,46,59)(H,47,56)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)(H,57,58);(H,6,7)/t23-,24+,27-,28+,29-,30-,31-,35?,36-;/m0./s1
InChIKeyHPDVZIVGNINVNA-XULXJPONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atosiban (free acid) Trifluoroacetate (CAS 168102-69-0): Identity, Classification, and Procurement Context


Atosiban (free acid) Trifluoroacetate (CAS 168102-69-0) is the trifluoroacetate (TFA) salt of the C-terminal free acid form of atosiban, a synthetic nonapeptide desamino-oxytocin analogue. The compound carries a free carboxyl terminus (–Gly-OH) as opposed to the C-terminal amide (–Gly-NH₂) present in the clinically utilized atosiban acetate formulation . With a molecular formula of C₄₅H₆₇F₃N₁₀O₁₅S₂ and a molecular weight of 1,109.2 g/mol (TFA salt), this compound is explicitly catalogued as an impurity and degradation product of atosiban acetate active pharmaceutical ingredient (API) . It functions as a competitive antagonist at both oxytocin (OT) and vasopressin V₁ₐ receptors and belongs to the broader pharmacologic class of vasopressin/oxytocin receptor antagonists (VOTra) [1].

Why Atosiban (free acid) Trifluoroacetate Cannot Be Substituted with Atosiban Acetate or Other In-Class Antagonists


Substituting Atosiban (free acid) Trifluoroacetate with the clinical acetate form or other oxytocin receptor antagonists (e.g., barusiban, retosiban) introduces three categories of risk that quantitative evidence shows are non-trivial. First, at the molecular level, the C-terminal free acid (–Gly-OH) versus amide (–Gly-NH₂) modification present in the clinical acetate form alters the compound's polarity profile, as indicated by its distinct solubility: the free acid TFA salt is soluble in DMSO with stock solution preparation demonstrated at 1–10 mM, whereas atosiban acetate is freely soluble in water (50 mg/mL, ≈47.4 mM) and DMSO (≥60 mg/mL) . Second, the [Gly⁹-OH] modification has been reported to alter molecular polarity and receptor binding characteristics relative to the parent scaffold, differentiating it from atosiban acetate in binding kinetics . Third, at the pharmacological level, atosiban exhibits a mixed oxytocin/vasopressin V₁ₐ receptor antagonism profile (Ki V₁ₐR = 3.5–4.7 nM; Ki OTR = 81–397 nM) and biased agonist properties (Gi-mediated ERK1/2 activation) that are fundamentally distinct from the highly selective, neutral antagonist profiles of next-generation compounds such as barusiban (~300-fold OTR-selective) and retosiban (Ki OTR = 0.65 nM, >1,400-fold selective) [1][2][3]. These quantitative pharmacological differences mean that experimental outcomes—particularly in functional selectivity, signaling bias, and solubility-dependent assay formats—cannot be assumed to transfer between these compounds.

Quantitative Differential Evidence: Atosiban (free acid) Trifluoroacetate vs. Closest Analogs and In-Class Alternatives


C-Terminal Free Acid Chemistry Confers Distinct Solubility Profile vs. Atosiban Acetate

Atosiban (free acid) Trifluoroacetate differs fundamentally from atosiban acetate at the C-terminus. The target compound bears a free carboxyl group (–Gly-OH; free acid MW = 995.19; TFA salt MW = 1,109.2 g/mol), whereas the clinical acetate form terminates in a C-terminal amide (–Gly-NH₂; MW = 1,054.24 g/mol) . This structural difference produces a measurable divergence in solubility: the free acid TFA salt is soluble in DMSO with validated stock solution preparation demonstrated at concentrations up to 10 mM, but is not reported as freely water-soluble; in contrast, atosiban acetate exhibits aqueous solubility of 50 mg/mL (≈47.4 mM) and DMSO solubility of ≥60 mg/mL .

Peptide chemistry Salt form selection Solubility-driven assay design

Receptor Binding Affinity and Selectivity: Atosiban Scaffold vs. Next-Generation Oxytocin Receptor Antagonists

The atosiban scaffold exhibits a distinctive mixed receptor binding profile with higher affinity for the vasopressin V₁ₐ receptor than for the oxytocin receptor (OTR). In radioligand binding studies using transfected human receptors, atosiban demonstrated Ki values of 4.7 nM (V₁ₐR) and 397 nM (OTR), yielding a V₁ₐR:OTR affinity ratio of approximately 84:1 [1]. A separate study reported Ki values of 3.5 nM (V₁ₐR) and 81 nM (OTR), a V₁ₐR:OTR ratio of approximately 23:1 [2]. This contrasts sharply with barusiban (Ki OTR = 0.8 nM; ~300-fold selective for OTR over V₁ₐR) and retosiban (Ki OTR = 0.65 nM; >1,400-fold selective for OTR over vasopressin receptors) [3][4].

Receptor pharmacology Binding affinity OTR/V₁ₐR selectivity

Direct Head-to-Head Myometrial Inhibitory Potency: Atosiban vs. Barusiban in Isolated Human Myometrium

In a direct comparative study using isolated myometrial strips from preterm (30–36 gestational weeks) and term (38–41 weeks) pregnant women, the inhibitory potency of atosiban and barusiban against oxytocin-induced contractions was quantified via Schild analysis. The median pA₂ value for barusiban in preterm myometrium was 9.76, compared with 7.86 for atosiban—a difference of 1.90 log units, corresponding to barusiban being approximately 79-fold more potent as an antagonist of oxytocin-induced contractions under these conditions [1][2]. In term myometrium, the corresponding pA₂ values were 9.89 (barusiban) and 7.81 (atosiban), a difference of 2.08 log units (~120-fold) [1]. Atosiban was tested at concentrations of 25, 250, and 750 nM; barusiban at 2.5, 25, and 250 nM, reflecting the potency difference [1].

Tocolytic potency Isolated tissue pharmacology pA₂ analysis

In Vivo Pharmacodynamic Comparison: Atosiban vs. Barusiban in a Non-Human Primate Preterm Labor Model

In a head-to-head in vivo pharmacodynamic comparison using instrumented pregnant cynomolgus monkeys with oxytocin-induced uterine contractions simulating preterm labor, both barusiban and atosiban achieved high efficacy (96–98% inhibition of intrauterine pressure) with rapid onset (0.5–1.5 h) following intravenous administration [1]. However, barusiban was 3–4 times more potent than atosiban, attributed to its higher affinity and selectivity for the OT receptor [1]. Critically, the duration of action differed markedly: barusiban maintained inhibition for >13–15 hours, whereas atosiban's effect persisted for only 1–3 hours [1]. The inhibitory effects of barusiban were reversible within 1.5–2.5 hours by high-dose oxytocin infusion [1].

In vivo tocolytic efficacy Duration of action Non-human primate model

Biased Agonism at the Oxytocin Receptor: Functional Selectivity Differentiating Atosiban from Retosiban and Epelsiban

Atosiban exhibits a unique functional selectivity profile at the human oxytocin receptor (OTR) that distinguishes it from small-molecule OTR antagonists. While atosiban acts as a competitive antagonist of Gαq/PLC/IP₃ signaling (the pathway mediating myometrial contraction), it simultaneously acts as a biased agonist at Gαi-coupled signaling, leading to persistent ERK1/2 activation and p21ᴬᶠ¹/ᶜᴵᴾ¹ induction [1][2]. In a direct comparative study using human myometrial smooth muscle, oxytocin and atosiban—but not retosiban or epelsiban—stimulated ERK1/2 activity in a time- and concentration-dependent manner and drove COX-2 activity with subsequent prostaglandin E₂ and F₂α production [3]. Atosiban also inhibited forskolin- and calcitonin-stimulated cAMP production via a pertussis toxin-sensitive Gαi mechanism; retosiban did not exhibit this effect [3].

Biased agonism Functional selectivity OTR signaling ERK1/2

Validated Reference Standard for Impurity Profiling in Atosiban Acetate Quality Control

Atosiban (free acid) Trifluoroacetate (CAS 168102-69-0) is explicitly classified and utilized as an impurity and degradation product reference standard for atosiban acetate API and finished injection products . A validated HPLC-UV method (Inertsil ODS-2 column; mobile phase A: water (pH 3.2 with TFA)–acetonitrile–methanol [77:14:9]; mobile phase B: acetonitrile–methanol [65:35]; detection at 220 nm; column temperature 35°C) has been developed for the simultaneous determination of atosiban and its five related substances, with LC-MS characterization of impurity structures including the free acid degradation product [1]. The method achieved linearity with R² > 0.9993 across all five impurities, with established limits of detection and quantification [1]. Atosiban Impurity 4 Trifluoroacetate and related free acid TFA standards are supplied as fully characterized reference materials compliant with regulatory guidelines (COA, MSDS), suitable for analytical method development, method validation (AMV), and quality control (QC) applications .

Pharmaceutical analysis Impurity reference standard HPLC method validation Quality control

Evidence-Backed Research and Industrial Application Scenarios for Atosiban (free acid) Trifluoroacetate (CAS 168102-69-0)


Pharmaceutical Quality Control: Impurity Reference Standard for Atosiban Acetate Injection Analysis

As a validated impurity and degradation product reference standard, Atosiban (free acid) Trifluoroacetate is indispensable for HPLC-based quality control of atosiban acetate API and finished injection products. The validated method employing an Inertsil ODS-2 column with TFA-buffered mobile phase at 220 nm detection achieves baseline resolution of this free acid impurity from atosiban acetate and four other related substances, with linearity exceeding R² > 0.9993 [1]. This compound serves as the reference marker for the C-terminal deamidation/hydrolysis degradation pathway—the primary chemical degradation route for atosiban acetate. QC laboratories performing forced degradation studies, stability-indicating assay validation, or batch release testing under ICH guidelines require this specific impurity standard, as no pharmacopoeial monograph yet exists for atosiban acetate injection.

Investigating Oxytocin Receptor Biased Signaling in Cancer Biology

The atosiban scaffold's unique biased agonist property—antagonizing Gαq-mediated contractile signaling while simultaneously activating Gαi-mediated ERK1/2 and p21ᵂᴬᶠ¹/ᶜᴵᴾ¹ pathways—makes this compound a critical tool for cancer biology research [2][3]. In DU145 prostate cancer cells and HEK293 cells expressing human OTRs, atosiban inhibits cell growth via Gi-mediated ERK1/2 activation, an effect not observed with neutral OTR antagonists like retosiban or epelsiban [3][4]. Researchers investigating OTR signaling in breast, ovarian, and prostate cancers, where OTR is aberrantly expressed, can utilize atosiban (free acid) TFA salt to dissect Gαi-dependent vs. Gαq-dependent signaling contributions to tumor cell proliferation, migration, and the tumor microenvironment.

Myometrial Contractility Research Requiring Dual OTR/V₁ₐR Antagonism

For ex vivo myometrial contractility studies where simultaneous blockade of both oxytocin and vasopressin V₁ₐ receptors is mechanistically informative, the atosiban scaffold's dual receptor antagonism profile—Ki V₁ₐR = 3.5–4.7 nM; Ki OTR = 81–397 nM—provides a tool that highly selective antagonists like barusiban or retosiban cannot replicate [5][6]. In isolated human myometrial strip assays, atosiban at concentrations of 25–750 nM produces measurable pA₂ shifts of 7.81–7.86 against oxytocin-induced contractions [7]. The free acid TFA salt form, requiring DMSO-based stock preparation at 1–10 mM, is suitable for organ bath protocols where the final DMSO concentration can be controlled below 0.1% (v/v).

Peptide Structure-Activity Relationship (SAR) Studies of C-Terminal Modifications

The C-terminal free acid (–Gly-OH) moiety in this compound represents a specific structural variant of the atosiban scaffold (which clinically bears a C-terminal amide). Academic and industrial peptide chemistry groups investigating how C-terminal charge state modulates oxytocin/vasopressin receptor binding kinetics, conformational dynamics, and metabolic stability utilize this compound as a defined comparator in SAR campaigns . The TFA salt form (MW 1,109.2 g/mol) provides well-defined stoichiometry for quantitative structure-property relationship (QSPR) analyses, and its DMSO solubility facilitates preparation of concentrated stock solutions for surface plasmon resonance (SPR) binding assays, NMR conformational studies, and in vitro metabolic stability assessments.

Quote Request

Request a Quote for Atosiban (free acid) Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.